![molecular formula C13H18ClNO2 B1397612 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride CAS No. 1219976-64-3](/img/structure/B1397612.png)
1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Antibacterial Activity
- Microwave-assisted synthesis of 1-(4-(piperidin-1-yl)phenyl)ethanone has been achieved, leading to compounds with antibacterial properties. These compounds were synthesized through various reactions under microwave irradiation and showed promising results in antibacterial activity screenings (Merugu, Ramesh, & Sreenivasulu, 2010).
- Another study focused on similar compounds derived from 1-(4-(4-piperidin-1-yl)phenyl)ethanone. These compounds also demonstrated antibacterial properties, highlighting the potential of these derivatives in microbial resistance research (Merugu, Ramesh, & Sreenivasulu, 2010).
Inhibition of Blood Platelet Aggregation
- Derivatives of 1-(4-(4-piperidin-1-yl)phenyl)-1-ethanone, specifically (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, have been found to inhibit ADP-induced aggregation of blood platelets, suggesting potential applications in cardiovascular research (Grisar et al., 1976).
Antimicrobial Activities
- Synthesis of various derivatives of 1-(4-(4-piperidin-1-yl)phenyl)ethanone resulted in compounds that exhibit antimicrobial activities. These activities were tested against bacterial species like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel, Nimavat, Vyas, & Patel, 2011).
Anticancer Potential
- A derivative of 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride was synthesized and showed significant antiproliferative activity, suggesting its potential as an anti-cancer agent. The compound acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G2/M phase (Via, Gia, Gasparotto, & Ferlin, 2008).
Electrochemical Synthesis
- The electrochemical oxidation of compounds related to 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone led to the development of new phenylpiperazine derivatives. This method offers an environmentally friendly approach to synthesizing these compounds (Nematollahi & Amani, 2011).
Photoprotection in Chemistry
- The compound 1-[2-(2-hydroxyalkyl)phenyl]ethanone has been used as a photoremovable protecting group for carboxylic acids, demonstrating its utility in synthetic chemistry (Atemnkeng, Louisiana, Yong, Vottero, & Banerjee, 2003).
Safety And Hazards
properties
IUPAC Name |
1-(4-piperidin-4-yloxyphenyl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10(15)11-2-4-12(5-3-11)16-13-6-8-14-9-7-13;/h2-5,13-14H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOHHRWSBPZKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride | |
CAS RN |
1219976-64-3 | |
Record name | Ethanone, 1-[4-(4-piperidinyloxy)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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